molecular formula C59H111BO10 B12775245 Pentaerythritol trioleate borate CAS No. 71839-42-4

Pentaerythritol trioleate borate

Cat. No.: B12775245
CAS No.: 71839-42-4
M. Wt: 991.3 g/mol
InChI Key: WUVDRYKAZLCNJH-WFDAPEBOSA-N
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Description

Pentaerythritol trioleate borate is a complex ester compound formed from pentaerythritol, oleic acid, and boric acid. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. Pentaerythritol is a polyol with four hydroxyl groups, oleic acid is a monounsaturated fatty acid, and boric acid is a weak acid of boron. The combination of these components results in a compound with interesting chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentaerythritol trioleate borate typically involves the esterification of pentaerythritol with oleic acid in the presence of a catalyst, followed by the reaction with boric acid. The process can be summarized in the following steps:

    Esterification: Pentaerythritol is reacted with oleic acid in the presence of a catalyst such as sulfuric acid or toluenesulfonic acid. The reaction is carried out at elevated temperatures (around 100-150°C) to form pentaerythritol trioleate.

    Borate Formation: The pentaerythritol trioleate is then reacted with boric acid at a controlled temperature (around 80-100°C) to form this compound. The reaction may require a solvent such as toluene to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and borate formation processes. The use of continuous reactors and efficient catalysts helps in achieving high yields and purity of the final product. The process is optimized to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Pentaerythritol trioleate borate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form borate esters with different oxidation states.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form pentaerythritol, oleic acid, and boric acid.

    Substitution: The borate group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound. Common reagents include hydrochloric acid or sodium hydroxide.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols. The reaction conditions depend on the specific nucleophile used.

Major Products Formed

    Oxidation: Borate esters with different oxidation states.

    Hydrolysis: Pentaerythritol, oleic acid, and boric acid.

    Substitution: Substituted borate esters with different functional groups.

Scientific Research Applications

Pentaerythritol trioleate borate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.

    Medicine: Explored for its potential use in medical imaging and as a therapeutic agent in certain treatments.

    Industry: Utilized as a lubricant additive, flame retardant, and plasticizer in various industrial applications.

Mechanism of Action

The mechanism of action of pentaerythritol trioleate borate involves its ability to form stable complexes with other molecules. The borate group can interact with hydroxyl and carboxyl groups in other compounds, leading to the formation of stable borate esters. This interaction is crucial in its applications as a stabilizer and reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Pentaerythritol tetranitrate: A nitrate ester of pentaerythritol used as an explosive and in medical applications.

    Pentaerythritol tetraoleate: An ester of pentaerythritol and oleic acid used as a lubricant and plasticizer.

    Pentaerythritol borate: A borate ester of pentaerythritol used as a flame retardant and stabilizer.

Uniqueness

Pentaerythritol trioleate borate is unique due to its combination of pentaerythritol, oleic acid, and boric acid, which imparts specific properties such as high thermal stability, biocompatibility, and versatility in chemical reactions. Its ability to form stable complexes with other molecules makes it valuable in various scientific and industrial applications.

Properties

CAS No.

71839-42-4

Molecular Formula

C59H111BO10

Molecular Weight

991.3 g/mol

IUPAC Name

boric acid;[2-(hydroxymethyl)-3-[(E)-octadec-9-enoyl]oxy-2-[[(E)-octadec-9-enoyl]oxymethyl]propyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C59H108O7.BH3O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(61)64-53-59(52-60,54-65-57(62)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)55-66-58(63)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3;2-1(3)4/h25-30,60H,4-24,31-55H2,1-3H3;2-4H/b28-25-,29-26+,30-27+;

InChI Key

WUVDRYKAZLCNJH-WFDAPEBOSA-N

Isomeric SMILES

B(O)(O)O.CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(COC(=O)CCCCCCC/C=C/CCCCCCCC)CO

Canonical SMILES

B(O)(O)O.CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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